

An In-depth Technical Guide to the Physicochemical Properties of ONO-7300243

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Compound of Interest		
Compound Name:	ONO-7300243	
Cat. No.:	B609753	Get Quote

ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It has demonstrated efficacy in in-vivo models, particularly in reducing intraurethral pressure, suggesting its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia (BPH).[2][4] Unlike some existing treatments for BPH, **ONO-7300243** has been shown to not affect mean blood pressure in rat models. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its characterization, and its mechanism of action.

Physicochemical and Pharmacokinetic Properties

The key physicochemical and pharmacokinetic parameters of **ONO-7300243** are summarized below. These properties contribute to its good membrane permeability and metabolic stability observed in rat liver microsomes.

Table 1: General Physicochemical Properties



Property	Value	Reference
Molecular Formula	C28H31NO5	
Molecular Weight	461.55 g/mol	-
Exact Mass	461.2202	-
cLogP	5.29	-
Appearance	Powder	-

Table 2: Solubility Data

Solvent	Concentration
DMSO	92 mg/mL (199.32 mM)
Ethanol	46 mg/mL
Water	Insoluble

Table 3: In Vitro and In Vivo Activity

Parameter	Value	Species	Model
IC50 (LPA1 Antagonism)	160 nM (0.16 μM)	Human	Cell-free assay
ID50 (IUP Inhibition)	11.6 mg/kg (p.o.)	Rat	LPA-induced intraurethral pressure (IUP)

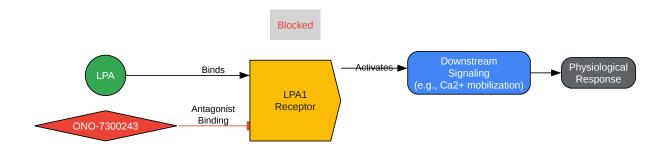
Table 4: Pharmacokinetic Profile in Rats

Parameter	Value (Dose)
Clearance (CLtot)	15.9 mL/min/kg (3 mg/kg i.v.)
Half-life (t½)	0.3 h



Mechanism of Action: LPA1 Antagonism

ONO-7300243 functions as a selective antagonist for the LPA1 receptor, a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA1, triggers a cascade of intracellular signals. **ONO-7300243** competitively binds to the LPA1 receptor, blocking the binding of LPA and thereby inhibiting the downstream signaling pathways that lead to physiological responses such as urethral contraction.



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Caption: Mechanism of **ONO-7300243** as an LPA1 receptor antagonist.

Experimental Protocols In Vitro LPA1 Antagonist Assay (IC50 Determination)

This protocol details the methodology used to determine the in vitro antagonist activity of **ONO-7300243** on the human LPA1 receptor. The assay measures the inhibition of LPA-induced intracellular calcium mobilization.

1. Cell Culture:

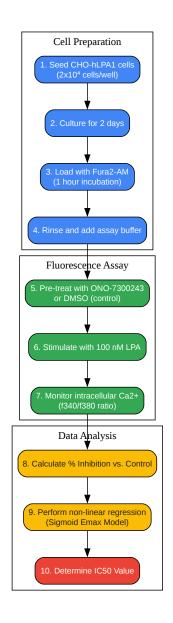
- Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2x10⁴ cells per well in 96-well plates.
- Cells are cultured for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).

2. Fluorescent Dye Loading:



- A loading buffer is prepared, consisting of the culture medium, 5 μM Fura2-AM (a calcium indicator), 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
- The culture medium is removed from the wells, and the loading buffer is added.
- The plate is incubated for 1 hour in the CO2 incubator.
- 3. Calcium Flux Measurement:
- After incubation, the loading buffer is removed, and the cells are rinsed with an assay buffer at room temperature.
- The assay buffer is then added to the cells.
- Cells are pretreated with various concentrations of ONO-7300243 (or DMSO as a control).
- Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm (excitation at 340 nm and 380 nm).
- Lysophosphatidic acid (LPA) is added to the cells to a final concentration of 100 nM to stimulate calcium release.
- 4. Data Analysis:
- The inhibition rate (%) is calculated from the peak fluorescence ratio after treatment with ONO-7300243 compared to the control (DMSO).
- IC50 values are estimated by performing a non-linear regression analysis using the Sigmoid Emax Model.





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Caption: Workflow for the in vitro LPA1 antagonist assay.

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